molecular formula C17H35NO3 B14442900 N,N-bis(2-hydroxyethyl)tridecanamide CAS No. 75587-66-5

N,N-bis(2-hydroxyethyl)tridecanamide

Cat. No.: B14442900
CAS No.: 75587-66-5
M. Wt: 301.5 g/mol
InChI Key: GNIFNHHDIHBOSW-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)tridecanamide is a chemical compound with the molecular formula C17H35NO3. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a tridecanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, to facilitate the formation of the amide bond. The reaction conditions often include temperatures around 140°C and a molar ratio of 1:1 for the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.

    N,N-bis(2-hydroxyethyl)oleamide: Contains an unsaturated carbon chain.

Uniqueness

N,N-bis(2-hydroxyethyl)tridecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in applications requiring strong surfactant properties and hydrophobic interactions.

Properties

CAS No.

75587-66-5

Molecular Formula

C17H35NO3

Molecular Weight

301.5 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)tridecanamide

InChI

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3

InChI Key

GNIFNHHDIHBOSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N(CCO)CCO

Origin of Product

United States

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